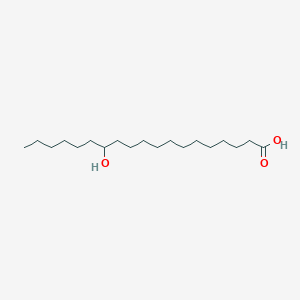

13-Hydroxynonadecanoic acid

Description

Properties

CAS No. |

104061-44-1 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

13-hydroxynonadecanoic acid |

InChI |

InChI=1S/C19H38O3/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22/h18,20H,2-17H2,1H3,(H,21,22) |

InChI Key |

GRXXIACZPXKOCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Chemical and Physical Properties of 13 Hydroxynonadecanoic Acid

Table 1: Chemical Identifiers and Properties of Hydroxynonadecanoic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₃₈O₃ |

| Molecular Weight | 314.5 g/mol nih.gov |

| IUPAC Name | 13-hydroxynonadecanoic acid |

| CAS Number | Not assigned |

Table 2: General Physical Properties of Long-Chain Saturated Fatty Acids

| Property | Description |

|---|---|

| Physical State | Expected to be a waxy solid at room temperature, similar to other long-chain saturated fatty acids. aatbio.com |

| Melting Point | The melting point of saturated fatty acids increases with chain length. The presence of a hydroxyl group can also influence this property. For comparison, the parent compound, Nonadecanoic acid, has a melting point of 69.4 °C. |

| Boiling Point | Boiling points of fatty acids increase with molecular weight. aatbio.com |

| Solubility | Generally insoluble in water due to the long, nonpolar hydrocarbon chain. aatbio.compearson.com Solubility in organic solvents like alcohols and chloroform (B151607) is expected to be higher. aatbio.com The solubility of long-chain fatty acids in aqueous solutions is extremely low. nih.gov |

Biosynthesis and Enzymatic Generation of Hydroxynonadecanoic Acids

General Pathways for Hydroxy Fatty Acid Formation

The introduction of a hydroxyl group onto a fatty acid chain is accomplished through several general mechanisms, including direct enzymatic oxidation, radical-mediated reactions, and as a modification of fatty acids produced through de novo synthesis.

A primary route for the synthesis of HFAs is through the action of oxidative enzymes. mdpi.com These enzymes directly introduce oxygen into a fatty acid substrate.

Lipoxygenases (LOX) are dioxygenases that catalyze the regiospecific insertion of molecular oxygen into polyunsaturated fatty acids that contain a cis,cis-1,4-pentadiene structure. gerli.comjmb.or.kr This reaction initially produces a hydroperoxy fatty acid, which is subsequently reduced to the corresponding stable hydroxy fatty acid. gerli.comjmb.or.kr For example, human 15-lipoxygenase-1 and -2 are capable of metabolizing N-linoleoyl-ethanolamine (LEA) into its 13-hydroxy derivative, 13-HODE-EA, indicating a preference for LEA over linoleic acid itself. nih.gov Soybean lipoxygenase is another well-studied enzyme that can produce 13-hydroxy fatty acids. jmb.or.krnih.gov

Cyclooxygenases (COX) , also known as prostaglandin-endoperoxide synthases (PGHS), are enzymes that catalyze the conversion of arachidonic acid to prostaglandins. ahajournals.org The mechanism involves a tyrosyl radical within the enzyme's active site, which abstracts a hydrogen atom from the fatty acid, initiating the oxygenation process. ahajournals.orggsartor.org

Cytochrome P450 (CYP) Monooxygenases are a versatile family of enzymes that can hydroxylate fatty acids. mdpi.com Engineered biological systems have successfully used CYP enzymes to produce terminally hydroxylated fatty acids (ω-hydroxy fatty acids). nih.govfrontiersin.org For instance, expressing a P450 enzyme system in a yeast strain engineered for octanoic acid production resulted in the de novo biosynthesis of 8-hydroxyoctanoic acid. nih.gov

Hydroxy fatty acids can also be formed non-enzymatically or through enzyme-initiated radical processes. This pathway, often termed autoxidation, is a free-radical chain reaction involving unsaturated fatty acids and molecular oxygen. mdpi.com

The process is typically initiated by the abstraction of a hydrogen atom from an unsaturated fatty acid, forming an alkyl radical. mdpi.com This radical reacts rapidly with molecular oxygen to create a peroxyl radical, which can then abstract a hydrogen from an adjacent fatty acid, propagating the chain reaction. mdpi.comacs.org The initial products of this process are hydroperoxides. mdpi.com These hydroperoxides are relatively unstable and can decompose, notably through the homolytic cleavage of the hydroperoxide group, which yields alkoxyl and hydroxyl radicals. aocs.org The highly reactive alkoxyl radical can then abstract a hydrogen atom from another molecule to form a stable hydroxy fatty acid. aocs.org

De novo fatty acid synthesis is the fundamental process by which organisms build fatty acids from simple precursors. The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). scribd.comnih.gov The fatty acid synthase (FAS) multi-enzyme complex then sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing a saturated fatty acid, typically palmitate (a 16-carbon fatty acid). scribd.comresearchgate.net

While de novo synthesis produces the basic carbon skeleton, it does not directly generate hydroxylated fatty acids. scribd.com Instead, the fatty acids produced can be subsequently modified by hydroxylating enzymes, such as cytochrome P450s. nih.gov Metabolic engineering strategies have successfully linked these two processes. By expressing P450 systems in organisms engineered to produce specific fatty acids, it is possible to achieve de novo biosynthesis of hydroxy fatty acids from simple carbon sources like glucose. nih.govfrontiersin.org

Specific Metabolic Pathways for Hydroxynonadecanoic Acid Isomers

While general pathways create a wide array of hydroxy fatty acids, more specific routes are responsible for producing particular isomers, such as those seen in the complex signaling molecules of certain organisms.

A key pathway for generating hydroxy fatty acid side chains of specific lengths is peroxisomal beta-oxidation. This process is central to the biosynthesis of ascarosides, a class of signaling pheromones used by the nematode Caenorhabditis elegans. wikipathways.orgelifesciences.org Ascaroside biosynthesis involves the chain-shortening of very long-chain fatty acid precursors. pnas.orgacs.org

In this pathway, a long-chain ascaroside precursor undergoes cycles of beta-oxidation within the peroxisome, with each cycle removing a two-carbon unit. elifesciences.orgpnas.org This modular process allows for the generation of a library of ascarosides with varied side-chain lengths. The production of ascarosides with a 13-carbon side chain, for example, occurs through the processing of precursors with longer side chains, such as those containing 15 carbons. elifesciences.org

The core enzymatic machinery for this process includes:

Acyl-CoA oxidases (ACOX) : Catalyze the first, rate-limiting step. Specific oxidases, ACOX-1.1 and ACOX-3, have been shown to be involved in the β-oxidation cycles that shorten ascarosides with 15- and 13-carbon side chains. elifesciences.orgpnas.org

Enoyl-CoA hydratase (MAOC-1) pnas.orgacs.org

(3R)-hydroxyacyl-CoA dehydrogenase (DHS-28) pnas.orgacs.org

3-ketoacyl-CoA thiolase (DAF-22) pnas.orgacs.org

This pathway demonstrates how a 13-hydroxy fatty acid moiety can be specifically generated through the controlled, stepwise degradation of a larger precursor molecule.

Enzymatic Systems Implicated in Hydroxynonadecanoic Acid Production

Several specific enzymes and enzyme systems have been identified that produce 13-hydroxy fatty acids or structurally related compounds. These systems are crucial for generating these molecules for various biological functions.

| Enzyme/System | Source Organism | Substrate(s) | Product(s) | Pathway | Reference(s) |

| Fatty Acid Hydratase (FA-HY1) | Lactobacillus acidophilus | Linoleic Acid | 13-hydroxy-cis-octadec-9-enoic acid (13-HODA) | Hydration | chemrxiv.org |

| 15-Lipoxygenase-1 / -2 | Human | N-linoleoyl-ethanolamine (LEA) | 13-hydroxy-9Z,11E-octadecadienoyl-N-ethanolamine (13-HODE-EA) | Lipoxygenation | nih.gov |

| Soybean Lipoxygenase | Glycine max (Soybean) | Linoleic Acid, Arachidonic Acid | 13-hydroperoxyoctadecadienoic acid | Lipoxygenation | jmb.or.krnih.gov |

| Peroxisomal β-Oxidation Complex | Caenorhabditis elegans | C15-ascaroside precursors | C13-ascarosides (containing a 13-hydroxy fatty acid moiety) | Beta-Oxidation | elifesciences.orgpnas.org |

This table summarizes key enzymatic systems involved in the generation of 13-hydroxylated fatty acids.

Metabolic Processing and Biotransformation of Hydroxynonadecanoic Acids

Cellular and Tissue Incorporation Mechanisms

Hydroxylated fatty acids, upon entering the cell, are not left to free-float. Instead, they are rapidly integrated into various lipid pools, a process crucial for maintaining cellular homeostasis and preventing the potential toxicity of free fatty acids. While specific data on 13-hydroxynonadecanoic acid is limited, the mechanisms can be inferred from closely related molecules like 13-hydroxyoctadecadienoic acid (13-HODE).

Mono-hydroxyl polyunsaturated fatty acids are quickly and extensively incorporated into phospholipids. wikipedia.org This process involves the esterification of the hydroxylated fatty acid into the phospholipid structure, commonly at the sn-2 position of molecules such as phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. wikipedia.org This incorporation alters the biophysical properties of cell membranes, including their fluidity and flexibility. mdpi.com

In addition to phospholipids, these fatty acids are also channeled into neutral lipid pools, primarily as triacylglycerols (triglycerides). nih.govscilit.com This serves as a method for energy storage and for sequestering potentially reactive fatty acids to protect the cell. mdpi.combiorxiv.org Studies have shown that the esterification of omega-hydroxy fatty acids can enhance their uptake into tumor cells, suggesting that this modification is a key step in their intracellular transport and accumulation. spandidos-publications.com The uptake of long-chain fatty acids into cells can occur via passive diffusion or be facilitated by protein transporters like FAT/CD36 and fatty acid transport proteins (FATPs). nih.govimrpress.com Once inside, they are activated to their acyl-CoA esters before being directed towards specific metabolic pathways, including esterification. imrpress.com

Table 1: Cellular Incorporation of Hydroxylated Fatty Acids

| Incorporation Mechanism | Lipid Pool | Significance |

|---|---|---|

| Esterification | Phospholipids (e.g., Phosphatidylcholine, Phosphatidylethanolamine) | Alters membrane properties; component of cellular membranes. wikipedia.orgmdpi.com |

| Esterification | Triacylglycerols (Neutral Lipids) | Energy storage; protects cells from lipotoxicity by sequestering fatty acids. nih.govbiorxiv.org |

| Acyl-CoA Synthesis | Acyl-CoA Esters | Activation step required for participation in most metabolic pathways. imrpress.com |

Downstream Metabolic Conversions

Once incorporated or activated, hydroxynonadecanoic acids can undergo further enzymatic modifications, leading to a variety of bioactive molecules.

A prominent example of downstream conversion is the formation of ascarosides in the nematode Caenorhabditis elegans. These molecules act as a chemical language for the organism, regulating development and behavior. nih.gov Specifically, (18R)-18-hydroxynonadecanoic acid is a known precursor for the biosynthesis of ascr#34. ebi.ac.uk This process involves the formal condensation of the hydroxyl group of the fatty acid with the dideoxysugar ascarylose. ebi.ac.uk The biosynthesis of the ascaroside side chains is intricately linked to peroxisomal β-oxidation of very long-chain fatty acids. nih.govusda.gov This modular assembly strategy allows for the creation of a diverse library of signaling molecules from basic metabolic building blocks. ebi.ac.uknih.gov

Another potential metabolic conversion for 13-hydroxynonadecanoic acid is oxidation. The related compound, 13-hydroxyoctadecadienoic acid (13-HODE), can be dehydrogenated by an NAD+-dependent dehydrogenase to form 13-oxooctadecadienoic acid. wikipedia.orgnih.gov This suggests a similar pathway may exist for 13-hydroxynonadecanoic acid, converting it to 13-oxononadecanoic acid. Such oxidative steps are often involved in either activating a molecule for further signaling roles or preparing it for degradation. nih.gov

Table 2: Examples of Downstream Metabolic Conversions

| Precursor | Conversion Pathway | Product | Biological Role | Organism/System |

|---|---|---|---|---|

| (18R)-18-Hydroxynonadecanoic acid | Ascaroside Biosynthesis | ascr#34 | Chemical signaling, pheromone | Caenorhabditis elegans nih.govebi.ac.uk |

| 13-Hydroxyoctadecadienoic acid (13-HODE) | Oxidation (Dehydrogenation) | 13-Oxooctadecadienoic acid | Potential signaling molecule | Rat colonic tissue wikipedia.orgnih.gov |

Catabolic Pathways and Degradation

The breakdown of long-chain fatty acids and related molecules is a fundamental process for energy production and recycling of cellular components. The catabolism of hydroxynonadecanoic acids is closely linked to the biodegradation of long-chain alkanes like n-eicosane (B1172931).

Fungi, such as Trichoderma sp. S019, are capable of degrading n-eicosane (a C20 alkane). researchgate.netsigmaaldrich.com A key intermediate detected in this process is nonadecanoic acid (a C19 fatty acid). researchgate.netresearchgate.net The metabolic pathway for this degradation begins with the hydroxylation of the alkane. ifpenergiesnouvelles.frresearchgate.net This initial oxidation is typically catalyzed by a monooxygenase system, such as a cytochrome P450 enzyme or an alkane hydroxylase, which introduces a hydroxyl group onto the alkane chain. ifpenergiesnouvelles.frresearchgate.net This step converts the chemically inert alkane into an alcohol.

The resulting long-chain alcohol is then further oxidized, first to an aldehyde and then to the corresponding carboxylic acid (in this case, nonadecanoic acid). ifpenergiesnouvelles.fr This newly formed fatty acid can then enter the β-oxidation spiral, a core catabolic pathway located in the mitochondria and peroxisomes. libretexts.org In β-oxidation, the fatty acid chain is progressively shortened by two carbons in each cycle, producing acetyl-CoA, which can then be used in the citric acid cycle for energy generation. libretexts.org Therefore, the formation of 13-hydroxynonadecanoic acid can be seen as an intermediate step in the subterminal oxidation of a longer-chain alkane, priming it for conversion to nonadecanoic acid and subsequent entry into the β-oxidation pathway.

Table 3: Key Steps in the Fungal Biodegradation of n-Eicosane

| Step | Reaction | Key Enzyme Class | Product |

|---|---|---|---|

| 1. Activation | Alkane Hydroxylation | Monooxygenase (e.g., Cytochrome P450) | Long-chain alcohol (e.g., Eicosanol) |

| 2. Oxidation | Alcohol Oxidation | Alcohol Dehydrogenase/Oxidase | Aldehyde |

| 3. Oxidation | Aldehyde Oxidation | Aldehyde Dehydrogenase | Fatty Acid (e.g., Nonadecanoic Acid) researchgate.netresearchgate.net |

| 4. Catabolism | Fatty Acid Degradation | β-oxidation pathway enzymes | Acetyl-CoA libretexts.org |

Advanced Analytical Methodologies for Hydroxynonadecanoic Acid Research

Lipid Extraction Techniques from Complex Biological Matrices

The first and most critical step in the analysis of 13-hydroxynonadecanoic acid is its effective extraction from biological materials. The choice of method directly impacts the recovery of the analyte and the purity of the extract, which in turn affects the accuracy of subsequent analyses.

Organic Solvent Extraction Methods (e.g., Folch, Bligh and Dyer, Butanol:Methanol (B129727) (BUME))

Traditional liquid-liquid extraction methods using organic solvents are standard practice in lipid analysis. nih.gov These techniques leverage the solubility of lipids in organic solvents to separate them from the aqueous components of biological samples.

The Folch method and the Bligh and Dyer method are two of the most established techniques for total lipid extraction. nih.govvliz.bemdpi.com Both utilize a chloroform (B151607) and methanol solvent system. The Folch method is particularly suited for solid tissues, while the Bligh and Dyer method is often preferred for biological fluids. nih.gov The Bligh and Dyer method uses a chloroform:methanol ratio of 1:2, and the Folch method uses a 2:1 ratio. vliz.be The process involves homogenizing the sample with the solvent mixture, which denatures proteins and allows lipids to be solubilized. The addition of water or a salt solution then creates two distinct phases, with the lipids concentrated in the lower chloroform layer. mdpi.com For samples with low lipid content (<2%), both methods yield similar results. nih.gov However, for samples with higher lipid content, the Folch method may provide a higher yield. nih.gov

The Butanol:Methanol (BUME) method is a more recent alternative that is also effective for lipid extraction. This method is noted for its efficiency and can be a suitable alternative to the chloroform-based methods.

| Extraction Method | Solvent System | Principle | Phase Containing Lipids |

| Folch | Chloroform:Methanol (2:1, v/v) | Homogenization of the sample with the solvent mixture, followed by the addition of a salt solution to induce phase separation. nih.gov | Lower (Chloroform) |

| Bligh and Dyer | Chloroform:Methanol (1:2, v/v) | Sample homogenization and subsequent addition of chloroform and water to create a biphasic system. vliz.bemdpi.com | Lower (Chloroform) |

| BUME | Butanol:Methanol | An alternative solvent system for effective lipid extraction. | Not applicable |

Chemical Derivatization Strategies for Enhanced Analysis

The inherent chemical properties of 13-hydroxynonadecanoic acid, such as its polarity and low volatility, make its direct analysis by methods like gas chromatography (GC) challenging. Chemical derivatization is employed to modify the molecule's functional groups, thereby increasing its volatility and thermal stability for improved chromatographic performance and detection.

Fatty Acid Methyl Ester (FAME) Formation

A common derivatization strategy for fatty acids is the conversion of the carboxylic acid group into its corresponding methyl ester, a process known as esterification. wikipedia.orgnih.gov This is typically achieved by reacting the fatty acid with methanol in the presence of an acid catalyst, such as methanolic HCl or boron trifluoride. nih.gov The resulting fatty acid methyl esters (FAMEs) are more volatile and have better chromatographic properties, making them suitable for GC analysis. wikipedia.orgifremer.fr

Trimethylsilyl (B98337) (TMS) Ether Derivative Formation

To analyze hydroxylated fatty acids by GC-MS, the hydroxyl group must also be derivatized. oregonstate.edu The formation of a trimethylsilyl (TMS) ether is a common approach. oregonstate.edu This is accomplished by reacting the hydroxyl group with a silylating agent, which replaces the active hydrogen with a non-polar TMS group. The resulting TMS ether derivative is more volatile and thermally stable, leading to improved chromatographic separation and detection. oregonstate.edu In a study on milk fat, a polar fraction containing hydroxy methyl esters was converted to TMS ether derivatives for isolation and identification. oregonstate.edu

N-Acyl Pyrrolidide Derivative Preparation

For the precise localization of functional groups such as hydroxyl groups along the fatty acid chain, the preparation of N-acyl pyrrolidide derivatives is a valuable technique. ifremer.frwiley.com The carboxylic acid group is reacted with pyrrolidine, and the resulting derivative produces a characteristic fragmentation pattern in mass spectrometry (MS). wiley.comird.fr This pattern allows for the unambiguous determination of the position of the hydroxyl group.

Stable Isotope Labeling for Kinetic Studies (e.g., deuterated tracers)

Stable isotope labeling is a powerful tool for studying the metabolism and kinetics of fatty acids in vivo. nih.govnih.gov This involves using tracers, which are fatty acids labeled with heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govscbt.com These labeled compounds are chemically identical to their natural counterparts but can be distinguished by their higher mass. nih.gov By introducing these tracers into a biological system and monitoring their incorporation into various lipid pools over time, researchers can gain insights into the dynamic processes of lipid metabolism. nih.govbioscientifica.com This technique is safer than using radioactive tracers and allows for the use of multiple tracers simultaneously. nih.govwiley.com Deuterated water (D₂O) is often used to trace the synthesis of fatty acids, as the deuterium is incorporated into the fatty acid chain. researchgate.net

| Derivatization Strategy | Target Functional Group(s) | Reagent Example(s) | Purpose | Analytical Technique |

| FAME Formation | Carboxylic Acid | Methanolic HCl, Boron trifluoride-methanol | Increases volatility for GC analysis. wikipedia.orgnih.govifremer.fr | GC, GC-MS |

| TMS Ether Formation | Hydroxyl Group | Silylating agents | Increases volatility and thermal stability for GC analysis. oregonstate.edu | GC, GC-MS |

| N-Acyl Pyrrolidide Preparation | Carboxylic Acid | Pyrrolidine | Determines the position of the hydroxyl group via MS fragmentation. ifremer.frwiley.com | GC-MS |

| Stable Isotope Labeling | Entire Molecule | Deuterated or ¹³C-labeled compounds | Enables kinetic studies of metabolic pathways. nih.govnih.govbioscientifica.com | GC-MS, LC-MS |

Chromatographic and Spectrometric Separation and Detection

The accurate identification and quantification of 13-Hydroxynonadecanoic acid in various biological and chemical matrices rely on a suite of advanced analytical methodologies. These techniques leverage the principles of chromatography for separation and spectrometry for detection and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including 13-Hydroxynonadecanoic acid. Due to the low volatility of the acid, a derivatization step is essential prior to analysis. This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. A common method is methylation of the carboxylic acid to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to create a trimethylsilyl (TMS) ether. unitedwebnetwork.com

The derivatized analyte is then introduced into the GC, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the capillary column. unitedwebnetwork.com As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule (commonly via electron ionization) and fragments it in a reproducible pattern. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. The mass spectrum of the TMS derivative of methyl 13-hydroxynonadecanoate would be expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage at the C-13 position, adjacent to the TMS-ether group, which helps to confirm the position of the hydroxyl group.

Table 1: Typical GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp ~100°C, ramp at 3-10°C/min to ~250-300°C, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Note: These are general parameters and require optimization for specific applications.

Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for the analysis of hydroxy fatty acids directly from biological samples, often with minimal sample preparation. nih.govchromatographyonline.com This technique separates compounds using a liquid mobile phase and a stationary phase packed with sub-2 µm particles, allowing for faster analysis and better resolution than traditional HPLC. nih.gov

For 13-Hydroxynonadecanoic acid, reversed-phase chromatography is typically employed. The analyte is detected using an electrospray ionization (ESI) source, usually in negative ion mode, which generates the deprotonated molecule [M-H]⁻. semanticscholar.org This precursor ion is then selected in the first quadrupole of a tandem mass spectrometer and fragmented via collision-induced dissociation (CID). Specific product ions are monitored in the second quadrupole, a process known as Multiple Reaction Monitoring (MRM). nih.gov This highly selective detection method allows for precise quantification even in complex matrices. nih.govlipidmaps.org For instance, while 9-HODE and 13-HODE have nearly identical retention times and the same precursor ion, they can be distinguished and quantified by their unique product ions. lipidmaps.org A similar strategy would be applied to differentiate positional isomers of hydroxynonadecanoic acid.

Table 2: Example UPLC-MS/MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 reversed-phase (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1-0.2% Acetic or Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1-0.2% Acetic or Formic Acid |

| Flow Rate | 0.2-0.4 mL/min |

| Gradient | Optimized gradient from ~30% B to 100% B over several minutes |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transition | Precursor Ion [M-H]⁻ (m/z 313.27 for C19H38O3) → Specific Product Ions |

Note: Parameters are illustrative and require method development and validation. nih.govlipidmaps.org

High Performance Liquid Chromatography (HPLC) (e.g., chiral-phase HPLC for isomer differentiation)

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis and purification of hydroxy fatty acids. aocs.org For separating positional isomers of hydroxynonadecanoic acid, reversed-phase HPLC on an octadecylsilyl (ODS or C18) column is effective. aocs.org

A critical application of HPLC in this field is the separation of enantiomers (R and S forms) of hydroxy fatty acids, which often exhibit different biological activities. This is achieved using chiral-phase HPLC. aocs.org The method involves either derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard silica gel column or, more commonly, using a chiral stationary phase (CSP). aocs.orgeijppr.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or Pirkle-type columns are frequently used. eijppr.combgb-analytik.com The separation relies on the differential interaction of the enantiomers with the chiral selector in the stationary phase, leading to different retention times. UV detection is commonly used if the fatty acid contains chromophores, or derivatization with a UV-active group may be necessary. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules like 13-Hydroxynonadecanoic acid, providing detailed information about the carbon-hydrogen framework. aocs.org

¹H NMR spectroscopy provides information on the chemical environment of protons. For 13-Hydroxynonadecanoic acid, the proton on the carbon bearing the hydroxyl group (H-13) would appear as a characteristic multiplet in the range of δ 3.6-4.1 ppm. aocs.orgmagritek.com The protons on the carbon adjacent to the carboxylic acid (α-CH₂) typically resonate around δ 2.2-2.4 ppm. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 13-Hydroxynonadecanoic Acid

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C-1 (COOH) | ~10-12 (broad s) | ~179 |

| C-2 (α-CH₂) | ~2.35 (t) | ~34 |

| C-3 (β-CH₂) | ~1.63 (p) | ~25 |

| C-12 & C-14 (CH₂) | ~1.5 (m) | ~37 |

| C-13 (CH-OH) | ~3.8 (m) | ~72 |

| C-19 (ω-CH₃) | ~0.88 (t) | ~14 |

| Other -(CH₂)n- | ~1.2-1.4 (m) | ~22-32 |

Note: Values are approximate and can vary based on solvent and other experimental conditions. aocs.orglibretexts.org

Enzyme Immunoassay (EIA) for Targeted Detection

Enzyme Immunoassay (EIA), a type of enzyme-linked immunosorbent assay (ELISA), is a highly sensitive method for the targeted quantification of specific molecules, including some hydroxy fatty acids. oxfordbiomed.com While specific EIA kits for 13-Hydroxynonadecanoic acid are not commonly cited, the principle can be applied to its detection. The most common format is a competitive immunoassay. oxfordbiomed.com

In this setup, a microplate is coated with an antibody specific to the target analyte (13-Hydroxynonadecanoic acid). The sample containing the unknown amount of the acid is added to the wells along with a fixed amount of the same acid that has been conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The free acid from the sample and the enzyme-conjugated acid compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of 13-Hydroxynonadecanoic acid in the original sample. oxfordbiomed.com Though highly sensitive, the development of such an assay requires a specific antibody, and cross-reactivity with other structurally similar fatty acids must be carefully evaluated. cusabio.com

Gas Chromatography-Fourier Transform Infrared (GC-FT-IR) Spectroscopy

Gas Chromatography-Fourier Transform Infrared (GC-FT-IR) spectroscopy combines the separation power of GC with the functional group identification capabilities of FT-IR. tandfonline.com As with GC-MS, fatty acids must be derivatized (e.g., as methyl esters) to increase their volatility. spectra-analysis.com After separation on the GC column, the eluting compounds pass through a light pipe in the FT-IR spectrometer. capes.gov.broptica.org

The FT-IR detector measures the absorption of infrared radiation by the molecule, providing a vapor-phase IR spectrum. This spectrum is highly specific for the molecule's functional groups. For methyl 13-hydroxynonadecanoate, key characteristic absorptions would include the O-H stretching vibration of the alcohol group (around 3600-3400 cm⁻¹), the C=O stretching of the ester (around 1740 cm⁻¹), and various C-H stretching and bending vibrations. tandfonline.com GC-FT-IR is particularly useful for differentiating isomers, including cis/trans isomers and positional isomers of functional groups like hydroxyls, which can be challenging for MS alone. tandfonline.comspectra-analysis.com

Optimization and Validation of Analytical Protocols for Research Applications

The accurate and reliable quantification of 13-Hydroxynonadecanoic acid in various biological matrices is fundamentally dependent on the meticulous optimization and validation of analytical protocols. Given the structural characteristics of this long-chain hydroxy fatty acid, advanced analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques. nih.govjfda-online.com The development of robust methods is challenging due to the complexity of biological samples and the potential for numerous regio-isomers. nih.gov This section details the critical steps for optimizing and validating these analytical protocols for research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Protocols

GC-MS is a well-established technique for fatty acid analysis, but its application to hydroxy fatty acids necessitates specific preparatory steps to ensure volatility and prevent undesirable interactions with the chromatographic system. rsc.orgrestek.com

Sample Preparation and Derivatization

The analytical process typically begins with the extraction of lipids from the sample matrix. jfda-online.com Common methods include liquid-liquid extraction (LLE), such as the Folch method which uses a chloroform and methanol mixture, or the Bligh and Dyer method. jfda-online.com Solid-phase extraction (SPE) can also be employed for cleanup and fractionation. rsc.orgnih.gov

Due to the low volatility and the presence of a polar carboxylic acid group and a hydroxyl group, derivatization is a critical and mandatory step for the analysis of 13-Hydroxynonadecanoic acid by GC. rsc.orgrestek.com This process involves two main reactions:

Esterification : The carboxylic acid group is converted into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME). Common reagents for this step include boron trifluoride (BF3) in methanol, methanolic HCl, or acetyl chloride in methanol. jfda-online.comrestek.com

Silylation : The hydroxyl group along the fatty acid chain is converted into a trimethylsilyl (TMS) ether. This is crucial as the free hydroxyl group can adversely affect chromatography. rsc.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. restek.com

The resulting derivative, a silylated FAME, exhibits improved chromatographic properties, leading to better peak shape and enhanced detection. rsc.org

Optimization of GC-MS Method

Method optimization involves the careful selection of GC columns and the fine-tuning of instrumental parameters.

Column Selection : Fused silica capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-Wax) or specialized FAME columns, are often used for the separation of fatty acid derivatives. aocs.orgnih.gov

Instrumental Parameters : Key parameters that require optimization include injector temperature (typically around 260°C), oven temperature program (a gradient is used to separate a wide range of fatty acids), and carrier gas (helium) flow rate. nih.gov

Mass Spectrometry : Electron Ionization (EI) is commonly used, and the mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. mdpi.com The fragmentation patterns of silylated FAMEs provide characteristic ions that can confirm the structure, including the position of the hydroxyl group. rsc.org

Validation of the Analytical Protocol

A fully optimized method must be rigorously validated to ensure its performance is suitable for the intended research application. Validation assesses several key parameters:

Linearity : Establishes the concentration range over which the instrument's response is proportional to the analyte concentration. This is typically evaluated by a coefficient of determination (R² or r²) greater than 0.99. mdpi.comjppres.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. jppres.comshd-pub.org.rs

Precision : Measures the closeness of repeated measurements. It is assessed at two levels: intra-day precision (repeatability within a single day) and inter-day precision (reproducibility across different days), and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.comshd-pub.org.rs

Accuracy : Refers to the closeness of a measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. mdpi.comshd-pub.org.rs

The following table presents typical validation parameters for the GC-MS analysis of derivatized fatty acids, illustrating the performance that can be expected from a well-optimized protocol.

Table 1: Representative Validation Parameters for GC-MS Analysis of Derivatized Fatty Acids

| Validation Parameter | Typical Performance Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.996 | mdpi.com |

| LOD | 0.02 - 2.58 µg/g | mdpi.com |

| LOQ | 0.05 - 7.75 µg/g | mdpi.com |

| Intra-day Precision (RSD %) | 1.16 - 17.32 % | mdpi.com |

| Inter-day Precision (RSD %) | 0.64 - 14.59 % | mdpi.com |

| Accuracy (Recovery %) | 85.3 - 114.7 % (derived from precision data) | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Protocols

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a powerful and highly sensitive alternative for the analysis of hydroxy fatty acids. nih.gov A key advantage is that it can often measure these compounds directly without the need for derivatization. mdpi.com

Sample Preparation

While derivatization is often unnecessary, a robust extraction step is still required to isolate the analyte from the biological matrix and minimize matrix effects. nih.gov LLE and SPE are standard procedures. rsc.orglipidmaps.org For the analysis of total fatty acid content, a saponification (alkaline hydrolysis) step is performed to release fatty acids from their esterified forms (e.g., in triglycerides or phospholipids) before extraction. nih.govpurdue.edu

Optimization of LC-MS/MS Method

Chromatographic Separation : Reversed-phase chromatography is most common, utilizing columns such as a C18. mdpi.compurdue.edu The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govspringermedizin.de

Mass Spectrometry : Electrospray ionization (ESI), usually in negative ion mode, is effective for ionizing the carboxylic acid group. nih.gov Tandem mass spectrometry (MS/MS) is crucial for both identification and quantification. By selecting the deprotonated molecule [M-H]⁻ as the precursor ion and monitoring specific fragment ions, methods like Multiple Reaction Monitoring (MRM) provide exceptional selectivity and sensitivity. nih.govlipidmaps.org The fragmentation pattern can help distinguish between different positional isomers of hydroxynonadecanoic acid. nih.gov

Validation of the Analytical Protocol

Validation for an LC-MS/MS method follows the same principles as for GC-MS, assessing linearity, sensitivity, precision, and accuracy. mdpi.comnih.gov The use of a deuterated internal standard corresponding to the analyte is highly recommended to correct for matrix effects and variations during sample preparation and injection. nih.govnih.gov

The table below summarizes typical performance characteristics for a validated LC-MS/MS method for fatty acid analysis.

Table 2: Representative Validation Parameters for LC-MS/MS Analysis of Fatty Acids

| Validation Parameter | Typical Performance Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.govmdpi.com |

| LOD | Signal-to-noise ratio > 3 | lipidmaps.org |

| LOQ | 0.5 ng/mL | nih.gov |

| Intra-day Precision (CV %) | < 15 % | lipidmaps.orgunitn.it |

| Inter-day Precision (CV %) | < 15 % | lipidmaps.orgunitn.it |

| Accuracy (Recovery %) | 92 - 112 % | mdpi.com |

Biological and Biochemical Functions at Molecular and Cellular Levels

Roles as Endogenous Lipid Mediators and Signaling Molecules

There is currently insufficient scientific evidence to define the specific roles of 13-hydroxynonadecanoic acid as an endogenous lipid mediator or signaling molecule. While related long-chain hydroxy fatty acids can act as signaling molecules, the specific activity for this compound has not been characterized. evitachem.com

Interaction with Cellular Receptors and Intracellular Signaling Cascades

Detailed research on the interaction of 13-hydroxynonadecanoic acid with key cellular receptors is not available.

Peroxisome Proliferator-Activated Receptor (PPAR) interactions: There is no specific data demonstrating the interaction between 13-hydroxynonadecanoic acid and PPARs. Studies on other similar molecules, such as 14-hydroxynonadecanoic acid, have suggested potential activation of PPAR-gamma, but this cannot be directly attributed to the 13-hydroxy isomer. researchgate.netresearchgate.net

Transient Receptor Potential Vanilloid 1 (TRPV1) activation: The scientific literature lacks studies investigating the activation of TRPV1 channels by 13-hydroxynonadecanoic acid.

G protein-coupled receptor (GPR) modulation: Information regarding the modulation of G protein-coupled receptors by 13-hydroxynonadecanoic acid is not present in the available research.

Influence on Cellular Processes

Specific experimental data on the influence of 13-hydroxynonadecanoic acid on cell proliferation, differentiation, or apoptosis is not available in the current body of scientific literature. While extracts containing hydroxynonadecanoic acid isomers have shown antiproliferative effects, the contribution of the specific 13-hydroxy isomer is unknown. nih.gov

Integration into Broader Lipid Metabolism and Energy Homeostasis

The precise role and integration of 13-hydroxynonadecanoic acid within the broader context of lipid metabolism and energy homeostasis have not been elucidated. As a hydroxy fatty acid, it is structurally related to intermediates in metabolic pathways, but its specific functions as a substrate, inhibitor, or regulatory molecule are yet to be determined. evitachem.com

Synthetic Methodologies for 13 Hydroxynonadecanoic Acid and Analogs

Chemical Synthesis Approaches for Hydroxy Fatty Acids (e.g., ω-hydroxy acid synthesis)

Chemical synthesis provides a direct and versatile approach to hydroxy fatty acids, offering control over the position of the hydroxyl group. A common strategy for the synthesis of ω-hydroxy fatty acids involves the reduction of the corresponding dicarboxylic acid monoester. google.com This method is particularly useful for producing terminally hydroxylated fatty acids.

For a non-terminal hydroxy fatty acid like 13-hydroxynonadecanoic acid, a different strategy is required. One potential approach involves the use of organometallic reagents to introduce the hydroxyl group at the desired position. For instance, a Grignard reagent derived from a protected bromo-undecanoic acid ester could react with an appropriate aldehyde (e.g., heptanal) to form the carbon skeleton, with the subsequent deprotection and oxidation steps yielding the desired 13-hydroxy-nonadecanoic acid.

Another approach is the α-hydroxylation of fatty acids. While this is most direct for the C-2 position, modifications of this strategy can be envisioned. For example, a multi-step synthesis starting from a shorter chain fatty acid could be employed, where the chain is elongated and functionalized in a stepwise manner to introduce the hydroxyl group at the C-13 position. A general procedure for the α-hydroxylation of long-chain fatty acids involves intermediate α-chlorination followed by hydrolysis. acs.org

Table 1: Illustrative Example of α-Hydroxylation of a Long-Chain Fatty Acid

| Starting Material | Reagents | Intermediate | Final Product | Reported Yield |

|---|---|---|---|---|

| Stearic Acid | 1) TCCA (Trichloroisocyanuric acid), solvent-free 2) KOH, H2O, reflux | α-Chlorostearic acid | 2-Hydroxystearic acid | 64-68% acs.org |

| Palmitic Acid | 1) TCCA, solvent-free 2) KOH, H2O, reflux | α-Chloropalmitic acid | 2-Hydroxypalmitic acid | ~65% acs.org |

| Myristic Acid | 1) TCCA, solvent-free 2) KOH, H2O, reflux | α-Chloromyristic acid | 2-Hydroxymyristic acid | ~65% acs.org |

This table illustrates a general method for α-hydroxylation, which would require significant adaptation for the synthesis of 13-hydroxynonadecanoic acid.

Stereoselective and Convergent Synthetic Strategies for Complex Hydroxy Fatty Acids

For complex hydroxy fatty acids, particularly those with specific stereochemistry, stereoselective and convergent synthetic strategies are paramount. These approaches often involve building the molecule from smaller, chiral fragments, which are then coupled together.

A powerful method for the asymmetric synthesis of hydroxy fatty acids involves the organocatalytic synthesis of chiral terminal epoxides from long-chain aldehydes. nih.gov These epoxides can then undergo ring-opening reactions with appropriate nucleophiles, such as vinylmagnesium bromide, to introduce the remainder of the carbon chain. Subsequent oxidative cleavage of the resulting alkene and further functional group manipulation can yield the target hydroxy fatty acid with high enantiomeric purity. nih.gov For 13-hydroxynonadecanoic acid, this would entail starting with a chiral epoxide derived from a C12 aldehyde, followed by reaction with a C7 Grignard reagent.

Convergent synthesis, which involves the preparation of two or more fragments of the target molecule that are then joined together late in the synthesis, is another efficient strategy. This is particularly well-developed for polyketide synthesis, which shares structural similarities with long-chain hydroxy fatty acids. nih.govacs.org Group 4 metal-mediated coupling reactions, for example, can be used to form key carbon-carbon bonds in a convergent manner. acs.orgnih.gov

Table 2: Key Steps in a Stereoselective Synthesis of a Hydroxy Fatty Acid Analog

| Step | Description | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| 1 | Asymmetric epoxidation of a long-chain aldehyde | MacMillan's imidazolidinone organocatalyst | Chiral terminal epoxide | nih.gov |

| 2 | Ring-opening of the epoxide | Vinylmagnesium bromide | Chiral homoallylic alcohol | nih.gov |

| 3 | Oxidative cleavage of the alkene | Ozonolysis (O3) | Chiral aldehyde | nih.gov |

| 4 | Oxidation to the carboxylic acid | Pinnick oxidation (NaClO2) | Chiral hydroxy fatty acid | nih.gov |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. nih.gov This approach is particularly advantageous for the synthesis of hydroxy fatty acids, as enzymes can introduce hydroxyl groups with high regio- and stereoselectivity, which is often difficult to achieve through purely chemical means.

A common chemoenzymatic strategy involves the use of lipases for selective esterification or hydrolysis. For instance, Candida antarctica lipase (B570770) B (CALB) is widely used for the chemoselective acylation of hydroxyl groups. tandfonline.com In the context of 13-hydroxynonadecanoic acid synthesis, a chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of the hydroxy fatty acid or a precursor, or the selective enzymatic protection or deprotection of a diol.

Another powerful chemoenzymatic approach involves the use of an engineered P450 monooxygenase for selective hydroxylation of a fatty acid, followed by chemical modifications. nih.gov For example, after enzymatic hydroxylation, the resulting alcohol can be oxidized to a ketone, which can then undergo a Baeyer-Villiger oxidation to introduce an oxygen atom into the carbon chain, leading to the formation of esters that can be hydrolyzed to other valuable products. researchgate.net

Biocatalytic Production and Synthetic Biology Platforms for Fatty Acid Derivatization

The direct production of hydroxy fatty acids using whole-cell biocatalysts or engineered metabolic pathways is a rapidly developing field. researchgate.net This approach leverages the natural ability of microorganisms to produce and modify fatty acids, offering a sustainable alternative to chemical synthesis. acs.org

Cytochrome P450 monooxygenases are a key class of enzymes used in biocatalytic systems for fatty acid hydroxylation. wikipedia.org These enzymes can hydroxylate fatty acids at various positions, including the terminal (ω) position and sub-terminal positions. nih.gov By selecting or engineering P450s with the desired regioselectivity, it is possible to produce specific hydroxy fatty acids. For example, engineered E. coli expressing a P450 monooxygenase from Pseudomonas putida has been used to produce medium-chain ω-hydroxy fatty acids. frontiersin.org While direct production of 13-hydroxynonadecanoic acid via this method has not been reported, the principle could be applied by identifying a P450 with activity on nonadecanoic acid and selectivity for the C-13 position.

Lipoxygenases (LOXs) are another class of enzymes that can be used for the biocatalytic production of hydroxy fatty acids. ocl-journal.org LOXs catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy fatty acids, which can then be reduced to the corresponding hydroxy fatty acids. researchgate.net While this method is typically applied to unsaturated fatty acids, it highlights the potential of enzymatic C-H activation for fatty acid hydroxylation.

Synthetic biology platforms in organisms like Saccharomyces cerevisiae and E. coli are being engineered to produce a variety of fatty acid derivatives. acs.orgnih.gov These platforms often involve the overexpression of key enzymes, such as fatty acid hydroxylases, and the knockout of competing metabolic pathways to enhance the production of the desired compound. researchgate.net

Table 3: Examples of Biocatalytic Systems for Hydroxy Fatty Acid Production

| Enzyme/System | Host Organism | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| CYP153A from Marinobacter aquaeloei | E. coli | Dodecanoic acid | ω-Hydroxydodecanoic acid | Whole-cell biocatalysis | nih.gov |

| P450 BM-3 mutant | E. coli | Stearic acid | ω-1, ω-2, ω-3 hydroxystearic acids | Engineered for enhanced selectivity | nih.gov |

| Oleate hydratase | E. coli (recombinant) | Oleic acid | 10-Hydroxystearic acid | Hydration of double bond | wur.nl |

| CYP52M1 from Starmerella bombicola | S. cerevisiae | C16 and C18 fatty acids | ω and ω-1 hydroxy fatty acids | Engineered yeast for de novo production | acs.orgresearchgate.net |

Future Research Directions and Translational Perspectives

Definitive Structural Elucidation and Chiral Discrimination of Isomers

The presence of a hydroxyl group at the 13th carbon position introduces a chiral center, meaning 13-Hydroxynonadecanoic acid can exist as two distinct stereoisomers (R and S). The precise three-dimensional arrangement of these isomers can drastically alter their biological activity. Future research must prioritize the definitive elucidation of these structures.

Advanced analytical techniques are required for the effective separation and characterization of these isomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a promising method. researchgate.net Derivatization of the carboxylic acid with fluorescent chiral labeling reagents can create diastereomeric esters, allowing for highly sensitive detection and separation via reversed-phase HPLC. researchgate.net This approach has proven effective for discriminating between stereoisomers of other chiral fatty acids and could be adapted for 13-Hydroxynonadecanoic acid. researchgate.net Solving the challenges of chiral discrimination is a fundamental step toward understanding the specific roles each isomer plays in biological systems.

Comprehensive Investigation of Specific Biosynthetic Enzymes for Hydroxynonadecanoic Acids

The enzymatic pathways responsible for the synthesis of 13-Hydroxynonadecanoic acid in biological systems are currently unknown. Understanding its biosynthesis is crucial for identifying its physiological context and regulatory mechanisms. Research should focus on identifying and characterizing the specific enzymes involved.

The biosynthesis of fatty acids is a multi-step process catalyzed by a complex of enzymes known as fatty acid synthase (FAS). utah.edu This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. utah.eduwikipedia.org Hydroxylation of the fatty acid chain can be catalyzed by enzymes such as cytochrome P450 (CYP) monooxygenases. mdpi.com For instance, the P450 enzyme OleTJE has been shown to decarboxylate long-chain fatty acids to form alkenes, demonstrating the diverse catalytic potential within this enzyme family. sdu.edu.cn Future studies should investigate candidate enzymes, particularly from the CYP family, for their ability to hydroxylate nonadecanoic acid at the C-13 position.

Table 1: Potential Enzyme Classes for Investigation in Hydroxynonadecanoic Acid Biosynthesis

| Enzyme Class | Potential Role in Biosynthesis | Rationale |

| Fatty Acid Synthase (FAS) | Synthesis of the C19 fatty acid backbone | Foundational enzyme complex for de novo fatty acid synthesis. unl.edu |

| Cytochrome P450 (CYP) Enzymes | Introduction of the hydroxyl group at the C-13 position | Known to catalyze hydroxylation reactions on fatty acid chains. mdpi.com |

| Lipoxygenases (LOXs) | Potential alternative hydroxylation pathway | Involved in the oxidation of polyunsaturated fatty acids to produce hydroxy fatty acids like HODEs. nih.gov |

| Acyl-CoA Thioesterases | Release of the final fatty acid product | Hydrolyzes the acyl-ACP or acyl-CoA to release the free fatty acid. utah.edu |

In-depth Characterization of Receptor Interactions and Post-Translational Modifications

Hydroxy fatty acids are known to act as signaling molecules by interacting with specific cellular receptors. For example, related compounds like 9-HODE and 13-HODE are ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which are key regulators of lipid metabolism and inflammation. nih.govresearchgate.net It is plausible that 13-Hydroxynonadecanoic acid could also bind to and modulate the activity of PPARs or other nuclear receptors. Future research should employ ligand-binding assays and reporter gene studies to screen for such interactions.

Furthermore, fatty acids can be covalently attached to proteins in a process called post-translational modification (PTM), which can alter protein function, localization, and stability. nih.govgeneticeducation.co.in This process, known as lipidation, includes modifications like palmitoylation (attachment of palmitic acid) and myristoylation (attachment of myristic acid). geneticeducation.co.inresearchgate.net It is conceivable that 13-Hydroxynonadecanoic acid could be utilized as a substrate for a novel form of PTM. Investigating this possibility would require advanced mass spectrometry techniques to identify potential protein targets and the enzymes responsible for the modification. nih.gov

Development of Advanced In Vitro and In Vivo Models for Functional Studies

To decipher the functional roles of 13-Hydroxynonadecanoic acid, robust experimental models are essential. The development of specialized in vitro and in vivo systems will allow for controlled studies of its effects on cellular and physiological processes.

In Vitro Models : Cell culture systems can be used to study the effects of 13-Hydroxynonadecanoic acid on specific cell types, such as immune cells (macrophages), endothelial cells, or cancer cell lines. Assays to measure cell proliferation, inflammation, and gene expression can provide insights into its molecular mechanisms. evitachem.com For instance, various inhibitors of enzymes involved in fatty acid metabolism, such as cytosolic phospholipase A2 inhibitors, have been used in vitro to study the downstream effects of fatty acid release. mdpi.com Similar approaches could be used to probe the pathways involving 13-Hydroxynonadecanoic acid.

In Vivo Models : Animal models, such as rats or mice, are crucial for understanding the systemic effects of this compound. These models can be used to investigate its absorption, distribution, metabolism, and excretion (ADME) profile. escholarship.org Furthermore, disease models, such as those for inflammation, metabolic disorders, or wound healing, can be used to evaluate its therapeutic potential. nih.gov For example, a patent application has described the use of hydroxy fatty acids as lipophilic linkers to enhance drug delivery, suggesting a potential application for 13-Hydroxynonadecanoic acid that could be tested in vivo. google.com

Table 2: Proposed Experimental Models for Functional Studies

| Model Type | Specific Model | Research Question |

| In Vitro | Macrophage cell line (e.g., RAW 264.7) | Does it modulate inflammatory responses (e.g., cytokine production)? |

| In Vitro | Endothelial cell culture (e.g., HUVECs) | Does it affect cell migration, permeability, or adhesion molecule expression? |

| In Vitro | Adjuvant-induced arthritis model | Can it ameliorate symptoms of arthritis? nih.gov |

| In Vivo | Rat model with oral gavage | What is the bioavailability and tissue distribution? escholarship.org |

| In Vivo | Burn-induced wound model in mice | Does it promote wound healing and reduce inflammation? nih.gov |

Exploration of Novel Biological Roles in Diverse Physiological Contexts

Preliminary findings from metabolomic studies have detected 13-Hydroxynonadecanoic acid in various biological samples, including plant extracts and in rat models of certain diseases, hinting at its potential bioactivity. nih.govnih.govnih.gov Research indicates that long-chain fatty acids can influence cellular signaling pathways that regulate hormone release and cell function within the ovaries. nih.gov This suggests a potential role for 13-Hydroxynonadecanoic acid in reproductive physiology or endocrine function that merits further investigation.

Additionally, hydroxy fatty acids have been associated with anti-inflammatory and antioxidant effects. evitachem.com Future studies should explore the potential of 13-Hydroxynonadecanoic acid in contexts such as metabolic syndrome, neuroinflammation, and skin health. Its presence in plant-based foods, such as certain varieties of rice, also raises questions about its nutritional significance and potential benefits as a dietary component. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level approach is necessary to fully comprehend the complex biological network in which 13-Hydroxynonadecanoic acid operates. Integrating data from multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can reveal correlations and causal relationships that might otherwise be missed. nih.govfrontiersin.org

For example, a multi-omics investigation in common carp (B13450389) identified genetic variations (SNPs) and differentially expressed genes associated with fatty acid content, highlighting the role of processes like oxidation and ubiquitination. mdpi.com A similar strategy could be applied to study 13-Hydroxynonadecanoic acid. By correlating its levels with global changes in gene transcripts, proteins, and other metabolites in response to specific stimuli or in different disease states, researchers can construct metabolic network models. frontiersin.orgacs.org This approach can generate new hypotheses about its function and identify novel biomarkers and therapeutic targets. nih.gov

Q & A

Q. What statistical approaches are recommended for analyzing contradictory data on the compound’s cytotoxicity?

- Methodological Answer :

- Meta-Regression : Adjust for variables like cell type, exposure time, and assay methodology (MTT vs. LDH).

- Sensitivity Analysis : Exclude outliers using Grubbs’ test or robust regression.

- Public Data Repositories : Compare results with platforms like PubChem BioAssay to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.